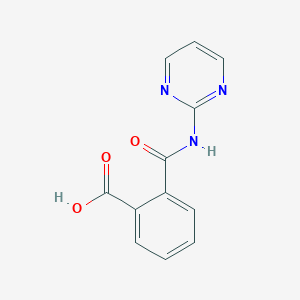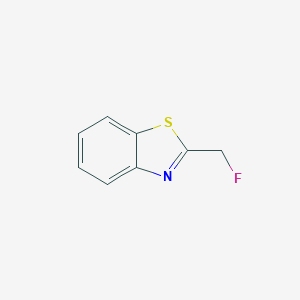
2-(Fluoromethyl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Fluoromethyl)-1,3-benzothiazole (FMBT) is a heterocyclic compound that has been widely studied for its potential applications in various fields. FMBT is a derivative of benzothiazole, which is a class of organic compounds that contain a benzene ring fused to a thiazole ring. The fluoromethyl group in FMBT makes it a valuable compound for biological and medicinal research.
Wirkmechanismus
The mechanism of action of 2-(Fluoromethyl)-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of enzymes and signaling pathways that are involved in various biological processes. 2-(Fluoromethyl)-1,3-benzothiazole has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, and carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Biochemische Und Physiologische Effekte
2-(Fluoromethyl)-1,3-benzothiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, and to induce apoptosis in cancer cells. 2-(Fluoromethyl)-1,3-benzothiazole has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(Fluoromethyl)-1,3-benzothiazole is its versatility in biological and medicinal research. Its ability to inhibit enzymes and signaling pathways makes it a valuable tool for studying various biological processes. However, one limitation of 2-(Fluoromethyl)-1,3-benzothiazole is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(Fluoromethyl)-1,3-benzothiazole. One area of interest is the development of 2-(Fluoromethyl)-1,3-benzothiazole-based drugs for the treatment of various diseases, including cancer and infectious diseases. Another area of interest is the development of 2-(Fluoromethyl)-1,3-benzothiazole-based fluorescent probes for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of 2-(Fluoromethyl)-1,3-benzothiazole and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 2-(Fluoromethyl)-1,3-benzothiazole involves a multistep process that starts with the reaction of 2-aminobenzenethiol with chloroacetic acid to form 2-carboxymethylbenzenethiol. This intermediate is then reacted with methyl iodide to form 2-(methylthio)benzoic acid, which is subsequently treated with phosphorus oxychloride to form 2-chloromethylbenzothiazole. Finally, treatment of this intermediate with potassium fluoride in the presence of dimethyl sulfoxide yields 2-(Fluoromethyl)-1,3-benzothiazole.
Wissenschaftliche Forschungsanwendungen
2-(Fluoromethyl)-1,3-benzothiazole has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable compound for drug discovery and development. 2-(Fluoromethyl)-1,3-benzothiazole has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
Eigenschaften
CAS-Nummer |
18020-07-0 |
|---|---|
Produktname |
2-(Fluoromethyl)-1,3-benzothiazole |
Molekularformel |
C8H6FNS |
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
2-(fluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H6FNS/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 |
InChI-Schlüssel |
XOCGJJLRMWWZSC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)CF |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)CF |
Synonyme |
Benzothiazole, 2-(fluoromethyl)- (8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B95295.png)
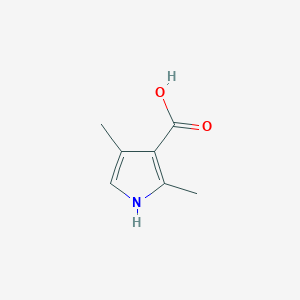
![[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-Bis(trimethylsilyloxy)ethyl]-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane](/img/structure/B95302.png)
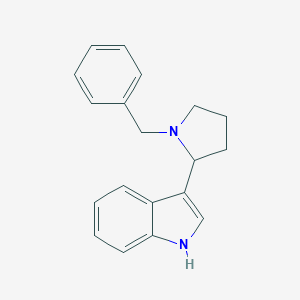
![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)
![3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole](/img/structure/B95307.png)
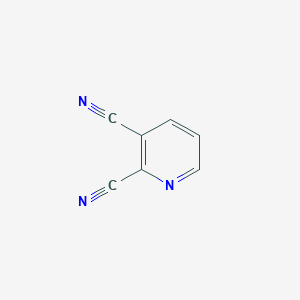

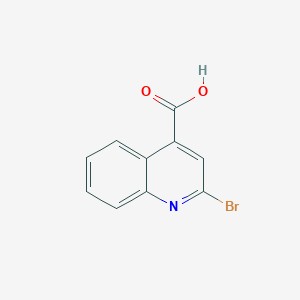
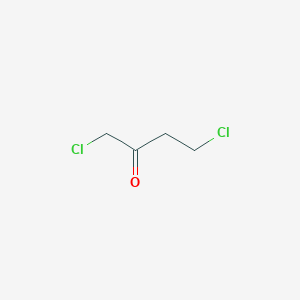
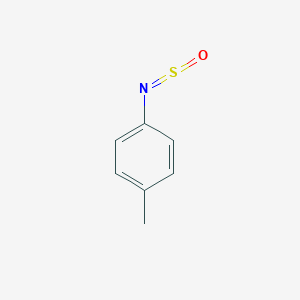
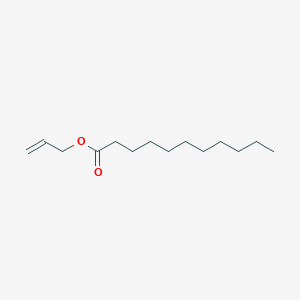
![2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B95319.png)
